molecular formula C22H30N4O2S B11268458 3-(Cyclohexylsulfonyl)-6-(4-(2,4-dimethylphenyl)piperazin-1-yl)pyridazine

3-(Cyclohexylsulfonyl)-6-(4-(2,4-dimethylphenyl)piperazin-1-yl)pyridazine

Cat. No.: B11268458
M. Wt: 414.6 g/mol
InChI Key: GAGJKBUACHIMAE-UHFFFAOYSA-N
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Description

3-(CYCLOHEXANESULFONYL)-6-[4-(2,4-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZINE is a complex organic compound that features a pyridazine ring substituted with cyclohexanesulfonyl and dimethylphenylpiperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(CYCLOHEXANESULFONYL)-6-[4-(2,4-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZINE typically involves multi-step organic reactions. One common approach is to start with the pyridazine core and introduce the cyclohexanesulfonyl and dimethylphenylpiperazine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the substitutions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(CYCLOHEXANESULFONYL)-6-[4-(2,4-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitutions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(CYCLOHEXANESULFONYL)-6-[4-(2,4-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(CYCLOHEXANESULFONYL)-6-[4-(2,4-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZINE involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • TRANS-4-{2-[4-(2,3-DICHLOROPHENYL)-PIPERAZIN-1-YL]ETHYL}-N,N-DIMETHYLCARBAMOYL-CYCLOHEXYLAMINE
  • 2-{3-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]PROPYL}-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3(2H)-ONE

Uniqueness

3-(CYCLOHEXANESULFONYL)-6-[4-(2,4-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZINE is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of cyclohexanesulfonyl and dimethylphenylpiperazine groups makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C22H30N4O2S

Molecular Weight

414.6 g/mol

IUPAC Name

3-cyclohexylsulfonyl-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazine

InChI

InChI=1S/C22H30N4O2S/c1-17-8-9-20(18(2)16-17)25-12-14-26(15-13-25)21-10-11-22(24-23-21)29(27,28)19-6-4-3-5-7-19/h8-11,16,19H,3-7,12-15H2,1-2H3

InChI Key

GAGJKBUACHIMAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=NN=C(C=C3)S(=O)(=O)C4CCCCC4)C

Origin of Product

United States

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